[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride
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Overview
Description
[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is an organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in water and is synthesized in a laboratory setting. This compound is particularly notable for its unique properties, making it an attractive candidate for various biochemical and physiological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using a palladium-catalyzed Larock indole synthesis, which involves the cyclization of o-iodoanilines with internal alkynes.
Bromination: The indole core is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The brominated indole is alkylated with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-3-carboxylic acid or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Indole-3-carboxylic acid.
Reduction: Indoline derivatives.
Coupling: Complex indole-based structures.
Scientific Research Applications
[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Fluorescent Probes: Employed as a fluorescent probe for imaging cellular processes.
Protein Studies: Utilized in the study of protein structure and function.
Drug Metabolism: Investigated for its role in drug metabolism and drug-target interactions.
Enzyme-Catalyzed Reactions: Used to study enzyme-catalyzed reactions and their mechanisms.
Mechanism of Action
The mechanism of action of [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is based on its ability to bind to specific receptors in the body:
5-HT2A Serotonin Receptor: Involved in mood regulation and appetite control.
GABA-A Receptor: Plays a role in the regulation of anxiety and pain.
Comparison with Similar Compounds
Similar Compounds
- [2-(5-chloro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride
- [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride
- [2-(5-methyl-1H-indol-3-yl)ethyl]dimethylamine hydrochloride
Uniqueness
[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is unique due to its bromine substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in specific biochemical and physiological studies where bromine’s properties are advantageous.
Properties
CAS No. |
2613384-12-4 |
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Molecular Formula |
C12H16BrClN2 |
Molecular Weight |
303.62 g/mol |
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H15BrN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H |
InChI Key |
QUFNOJDMVRLDII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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